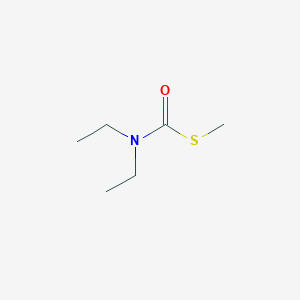

S-Methyl N,N-Diethylthiocarbamate

描述

二乙基硫代甲基氨基甲酸酯是双硫仑的代谢产物,双硫仑主要用于治疗慢性酒精中毒,通过产生对乙醇的急性敏感性。 该化合物是通过双硫仑的氧化脱硫形成的,由微粒体细胞色素 P450 单加氧酶介导 .

准备方法

二乙基硫代甲基氨基甲酸酯是通过双硫仑的氧化脱硫合成的。 该反应由微粒体细胞色素 P450 单加氧酶介导 . 双硫仑的工业生产,从其衍生出二乙基硫代甲基氨基甲酸酯,涉及二硫化碳与二乙胺反应形成二乙基二硫代氨基甲酸,然后被氧化成双硫仑 .

化学反应分析

二乙基硫代甲基氨基甲酸酯经历了几种类型的化学反应:

氧化: 它是通过双硫仑的氧化脱硫形成的.

还原: 该化合物可以在某些条件下还原回其前体形式。

取代: 它可以参与取代反应,特别是与亲核试剂的反应。

这些反应中常用的试剂和条件包括细胞色素 P450 单加氧酶用于氧化,以及各种还原剂用于还原反应。 这些反应产生的主要产物包括甲醛、无机硫酸盐和甲硫醇 .

科学研究应用

Agricultural Applications

Pesticide Use

MeDETC is primarily known for its role as a pesticide. It belongs to the class of thiocarbamate herbicides, which are used to control weeds in various crops. Its effectiveness stems from its ability to inhibit specific enzymes involved in plant growth, leading to the death of target weeds. Research indicates that MeDETC can effectively reduce weed populations while minimizing damage to crops when used at recommended rates .

Environmental Impact

The environmental persistence and potential toxicity of MeDETC have raised concerns. Studies have shown that it can affect non-target organisms, including beneficial insects and soil microorganisms. For instance, its application has been linked to alterations in soil microbial communities, which can impact soil health and fertility .

Neurobiological Applications

Neuroprotective Effects

Research has demonstrated that MeDETC exhibits neuroprotective properties by acting as an antagonist to NMDA receptors in the brain. This action helps mitigate glutamate-induced neurotoxicity, which is crucial in conditions such as epilepsy and neurodegenerative diseases. In vitro studies using cultured neurons showed that MeDETC could block calcium influx induced by glutamate, thereby preventing neuronal damage .

Potential Therapeutic Uses

Due to its neuroprotective effects, MeDETC is being explored for potential therapeutic applications in treating neurodegenerative disorders like Alzheimer's disease. The compound's ability to modulate glutamatergic neurotransmission suggests it could help manage excitotoxicity associated with these conditions .

Analytical Chemistry Applications

Metal Ion Chelation

MeDETC is utilized in analytical chemistry for its strong chelating properties towards metal ions. It forms stable complexes with various transition metals, making it useful for the extraction and separation of metal ions from aqueous solutions. This property is particularly beneficial in environmental monitoring and remediation efforts where trace metal detection is critical .

Case Study: Metal Ion Extraction

A study demonstrated the efficacy of MeDETC in extracting over 40 different metal species from water samples into organic solvents. This capability highlights its importance as an analytical reagent for environmental assessments and pollution control measures .

Toxicological Studies

Neurotoxicity Assessment

Toxicological studies have investigated the effects of MeDETC on dopaminergic neurons using model organisms like Caenorhabditis elegans. These studies revealed that exposure to MeDETC could lead to significant neurodegeneration, raising concerns about its safety as a pesticide and its implications for human health .

Summary Table of Applications

作用机制

二乙基硫代甲基氨基甲酸酯主要通过其与酶和其他蛋白质的相互作用发挥作用。 它是通过双硫仑的氧化脱硫形成的,该反应由细胞色素 P450 单加氧酶介导 . 该化合物可以抑制醛脱氢酶,导致乙醛积累,当饮酒时会引起令人不适的影响 . 它还通过与铜离子相互作用,形成抑制 NF-κB 和泛素-蛋白酶体系统的复合物,具有潜在的抗癌特性 .

相似化合物的比较

二乙基硫代甲基氨基甲酸酯与双硫仑的其他代谢产物类似,例如二乙基二硫代氨基甲酸和二乙胺 . 它在通过氧化脱硫的具体形成及其与酶和蛋白质的独特相互作用方面是独一无二的。其他类似的化合物包括:

二乙基二硫代氨基甲酸: 双硫仑的另一种具有螯合特性的代谢产物。

二乙胺: 双硫仑降解过程中形成的更简单的胺衍生物.

生物活性

S-Methyl N,N-Diethylthiocarbamate (MeDETC) is a compound that has garnered attention for its biological activity, particularly in the context of its role as a metabolite of disulfiram, a drug used primarily in the treatment of alcohol dependence. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is a thiocarbamate derivative with the following chemical structure:

- Molecular Formula : C₇H₁₄N₂S

- Molecular Weight : 158.26 g/mol

The compound is characterized by its ability to interact with various biological targets, particularly enzymes involved in metabolic processes.

Inhibition of Aldehyde Dehydrogenase (ALDH)

One of the primary biological activities of MeDETC is its inhibition of aldehyde dehydrogenase (ALDH), an enzyme crucial for the metabolism of aldehydes into less toxic carboxylic acids. Studies have shown that MeDETC and its sulfoxide and sulfone metabolites exhibit potent inhibitory effects on ALDH activity:

This inhibition is significant in the context of disulfiram's therapeutic effects, as it enhances the accumulation of acetaldehyde, leading to unpleasant reactions when alcohol is consumed.

Impact on Glutamatergic Pathways

MeDETC also interacts with glutamate receptors, specifically acting as a partial antagonist to N-methyl-D-aspartate (NMDA) receptors. This interaction may reduce neurotoxicity associated with excessive glutamate signaling, which is implicated in various neurodegenerative conditions .

Pharmacological Effects

Neuroprotective Properties

Research indicates that MeDETC may possess neuroprotective properties, particularly in models of stroke. In a rat model, administration of MeDETC significantly reduced neuronal cell death following hypoxia/reoxygenation events . This suggests potential applications in treating ischemic injuries.

Anti-Cancer Activity

In addition to its neuroprotective effects, MeDETC has been explored for its anti-cancer properties. The compound's mechanism appears to involve the aggregation of NPL4, a subunit involved in protein degradation pathways, which may contribute to its ability to inhibit cancer stem cells .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

- Stroke Model Study :

- Cancer Research :

Comparative Table of Biological Activities

属性

IUPAC Name |

S-methyl N,N-diethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTFQQHFHGBCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190657 | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-63-3 | |

| Record name | S-Methyl N,N-diethylthiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37174-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037174633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl diethylthiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYL N,N-DIETHYLTHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMM80HR26F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。